LY 2087101

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LY 2087101 implica la reacción de 2-amino-5-cetotiazol con 4-fluoroanilina y 3-tienilmetanona en condiciones específicas. La reacción típicamente requiere un solvente como el dimetilsulfóxido (DMSO) y se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final. El compuesto se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para lograr una pureza de ≥98% .

Análisis De Reacciones Químicas

Tipos de Reacciones

LY 2087101 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los anillos de tiazol y tienilo. Estas reacciones pueden ser facilitadas por varios reactivos y condiciones.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.

Reacciones de Oxidación y Reducción: Si bien son menos comunes, this compound puede experimentar reacciones de oxidación y reducción en condiciones específicas.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con agentes halogenantes pueden conducir a la formación de derivados halogenados de this compound .

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Research indicates that LY 2087101 may improve cognitive function through its action on α7 nAChRs. Studies have shown that positive allosteric modulation of these receptors can enhance synaptic plasticity and improve memory performance in animal models. For instance, a study demonstrated that administration of this compound led to enhanced dopamine neuron firing in the ventral tegmental area, which is associated with reward and cognition .

Treatment of Neurodegenerative Diseases

Given its ability to potentiate cholinergic signaling, this compound is being investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. The modulation of α7 nAChRs may help mitigate cognitive decline associated with these conditions. A study highlighted that compounds like this compound could be effective in reversing cognitive deficits in models of Alzheimer's disease by enhancing cholinergic neurotransmission .

Pain Management

This compound has also been explored for its analgesic properties. Research suggests that modulation of nAChRs can influence pain pathways, potentially offering a new avenue for pain management therapies. The compound's ability to affect receptor dynamics may lead to reduced pain perception and improved analgesic efficacy when used in combination with other pain medications .

Comparative Analysis with Other Modulators

To understand the unique properties of this compound, it is essential to compare it with other known positive allosteric modulators like PNU-120596. The following table summarizes key differences:

| Feature | This compound | PNU-120596 |

|---|---|---|

| Selectivity | Less selective for α7 | More selective for α7 |

| Effect on Peak Current | Potentiates peak current | Affects both peak and kinetics |

| Desensitization Facilitation | Minimal | Significant |

| Binding Site | Transmembrane region | Similar transmembrane site |

Case Study 1: Cognitive Enhancement in Animal Models

In a controlled experiment, rats treated with this compound showed significant improvements in memory tasks compared to control groups. The study measured performance using a Morris water maze, demonstrating enhanced spatial learning and memory retention attributed to increased cholinergic activity .

Case Study 2: Neuroprotection in Alzheimer's Models

Another study investigated the effects of this compound on transgenic mouse models of Alzheimer's disease. Results indicated that treatment with this compound resulted in decreased amyloid plaque formation and improved cognitive performance on behavioral tests, suggesting potential neuroprotective effects against Alzheimer's pathology .

Mecanismo De Acción

LY 2087101 ejerce sus efectos al unirse a un sitio alostérico dentro de la región transmembrana de los receptores nicotínicos de acetilcolina. Esta unión mejora la actividad de los receptores nicotínicos de acetilcolina α7 y α4β2 al potenciar las respuestas evocadas por el agonista. El compuesto no afecta la actividad de los receptores del subtipo α3β4 .

Comparación Con Compuestos Similares

Compuestos Similares

PNU-120596: Otro potenciador alostérico de los receptores nicotínicos de acetilcolina α7.

PNU-282987: Un agonista selectivo para los receptores nicotínicos de acetilcolina α7.

Risperidona: Un fármaco antipsicótico que también interactúa con los receptores nicotínicos de acetilcolina.

Singularidad de LY 2087101

This compound es único en su potenciación selectiva de los receptores nicotínicos de acetilcolina α7 y α4β2 sin afectar los receptores del subtipo α3β4. Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles específicos de estos subtipos de receptores en varios procesos biológicos y posibles aplicaciones terapéuticas .

Actividad Biológica

LY 2087101 is a compound recognized for its role as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), particularly the α7, α4β2, and α4β4 subtypes. Its biological activity has been extensively studied, revealing insights into its mechanisms of action, effects on receptor function, and potential therapeutic applications.

This compound enhances the activity of nAChRs by binding to an allosteric site within the transmembrane region of the receptor. This binding results in potentiation of agonist-evoked responses, although it is less selective for α7 nAChRs compared to other PAMs like PNU-120596. Research indicates that while this compound increases the peak current response elicited by agonists, it has minimal effects on the kinetics of these responses, characteristic of type I PAMs .

Key Findings:

- Binding Site : The binding site for this compound has been localized to transmembrane domains of the α7 subunit, suggesting a shared mechanism with other allosteric modulators .

- Potentiation Profile : Studies have shown that this compound can potentiate responses in various experimental settings, although its maximal effect is lower than that observed with PNU-120596 .

Comparative Activity with Other Compounds

The biological activity of this compound can be compared to other known PAMs. The following table summarizes the effects of various PAMs on nAChR subtypes:

Case Studies and Experimental Evidence

Research has demonstrated the efficacy of this compound in various behavioral paradigms and models. For instance:

- Auditory Gating : In studies involving auditory gating tasks in rats, this compound showed positive effects similar to those observed with other PAMs, enhancing pre-attentional processing .

- Memory Tasks : In spatial learning and memory tasks, this compound exhibited potential benefits, suggesting its role in cognitive enhancement .

Implications for Therapeutic Use

The modulation of nAChRs by compounds like this compound has significant implications for treating neurological disorders. Its ability to enhance cholinergic signaling may be beneficial in conditions such as Alzheimer's disease and schizophrenia, where cholinergic dysfunction is prevalent.

Potential Applications:

- Cognitive Enhancement : Due to its effects on memory and attention, this compound may serve as a candidate for cognitive enhancement therapies.

- Neuroprotection : The compound's action on nAChRs could provide neuroprotective benefits against neurodegenerative processes.

Propiedades

IUPAC Name |

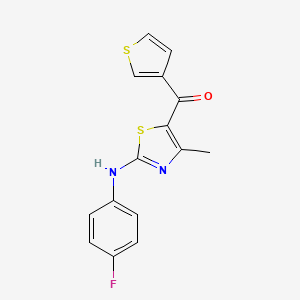

[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c1-9-14(13(19)10-6-7-20-8-10)21-15(17-9)18-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAMDZVDNYENPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913186-74-0 | |

| Record name | LY 2087101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913186740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {2-[(4-Fluorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}(3-thienyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.